molecular formula C14H16N2 B1373345 3-Phenyl-2-(pyridin-2-yl)propan-1-amine CAS No. 1225954-02-8

3-Phenyl-2-(pyridin-2-yl)propan-1-amine

Cat. No. B1373345
M. Wt: 212.29 g/mol
InChI Key: JLFXXFICMQGLRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Phenyl-2-(pyridin-2-yl)propan-1-amine” is a chemical compound with the molecular formula C14H16N2 and a molecular weight of 212.296 . It is a compound that can be obtained from suppliers like eMolecules .


Molecular Structure Analysis

The molecular structure of “3-Phenyl-2-(pyridin-2-yl)propan-1-amine” consists of a phenyl group, a pyridin-2-yl group, and a propan-1-amine group .

Scientific Research Applications

1. Chemodivergent Synthesis

  • Application Summary : This compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
  • Methods of Application : N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .
  • Results : The synthesis resulted in the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .

2. Synthesis of Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives

  • Application Summary : This compound is used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .
  • Methods of Application : The synthesis was catalyzed by magnesium oxide nanoparticles .
  • Results : The synthesized derivatives showed promising biological activities such as inhibitors of receptor tyrosine kinase, anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity .

3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

  • Application Summary : This compound is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .
  • Methods of Application : The synthesis process was not detailed in the source .
  • Results : The synthesized derivatives were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

4. Pyrrolidine in Drug Discovery

  • Application Summary : This compound is used in the synthesis of pyrrolidine derivatives, which are known for their wide range of pharmacological activities .
  • Methods of Application : The synthesis process was not detailed in the source .
  • Results : The synthesized pyrrolidine derivatives showed promising biological activities .

5. Synthesis of Novel Heterocyclic Compounds

  • Application Summary : This compound is used in the synthesis of novel heterocyclic compounds with potential biological activities .
  • Methods of Application : The synthesis process was not detailed in the source .
  • Results : The synthesized compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

6. Chemodivergent Synthesis

  • Application Summary : This compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines .
  • Methods of Application : The synthesis process was not detailed in the source .
  • Results : The synthesized compounds showed significant biological and therapeutic value .

4. Pyrrolidine in Drug Discovery

  • Application Summary : This compound is used in the synthesis of pyrrolidine derivatives, which are known for their wide range of pharmacological activities .
  • Methods of Application : The synthesis process was not detailed in the source .
  • Results : The synthesized pyrrolidine derivatives showed promising biological activities .

5. Synthesis of Novel Heterocyclic Compounds

  • Application Summary : This compound is used in the synthesis of novel heterocyclic compounds with potential biological activities .
  • Methods of Application : The synthesis process was not detailed in the source .
  • Results : The synthesized compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

6. Chemodivergent Synthesis

  • Application Summary : This compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines .
  • Methods of Application : The synthesis process was not detailed in the source .
  • Results : The synthesized compounds showed significant biological and therapeutic value .

properties

IUPAC Name

3-phenyl-2-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c15-11-13(14-8-4-5-9-16-14)10-12-6-2-1-3-7-12/h1-9,13H,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFXXFICMQGLRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-2-(pyridin-2-yl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-2-(pyridin-2-yl)propan-1-amine
Reactant of Route 2
3-Phenyl-2-(pyridin-2-yl)propan-1-amine
Reactant of Route 3
Reactant of Route 3
3-Phenyl-2-(pyridin-2-yl)propan-1-amine
Reactant of Route 4
3-Phenyl-2-(pyridin-2-yl)propan-1-amine
Reactant of Route 5
3-Phenyl-2-(pyridin-2-yl)propan-1-amine
Reactant of Route 6
3-Phenyl-2-(pyridin-2-yl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.